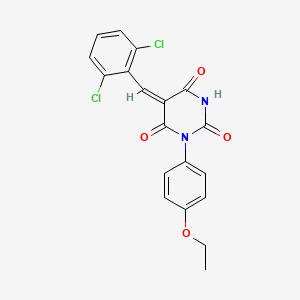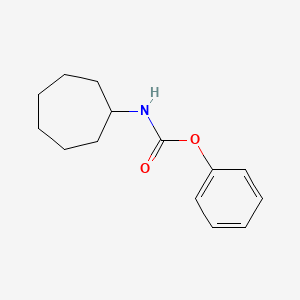![molecular formula C17H17NO2 B5014948 1-(4-methoxyphenyl)-3-[(2-methylphenyl)amino]-2-propen-1-one](/img/structure/B5014948.png)
1-(4-methoxyphenyl)-3-[(2-methylphenyl)amino]-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxyphenyl)-3-[(2-methylphenyl)amino]-2-propen-1-one, also known as Methoxyphenamine or MPMP, is a chemical compound that has been studied for its potential use in scientific research. This compound is a member of the phenylpropenamine family and has been found to have a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of MPMP involves its interaction with the dopamine and norepinephrine systems in the brain. It has been found to increase dopamine release and inhibit the reuptake of norepinephrine, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to that of other phenylpropenamine compounds, such as amphetamines.
Biochemical and Physiological Effects:
MPMP has been found to have a range of biochemical and physiological effects, including increased heart rate and blood pressure, decreased appetite, and increased locomotor activity. These effects are similar to those observed with other phenylpropenamine compounds, such as amphetamines. MPMP has also been found to have a high affinity for the dopamine transporter, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of using MPMP in lab experiments is its potential as a tool for studying the dopamine and norepinephrine systems in the brain. Its effects on these systems are well-characterized and may provide insights into the mechanisms underlying certain neurological disorders. However, one limitation of using MPMP in lab experiments is its potential for abuse. This compound has been found to have stimulant properties and may be subject to misuse by individuals seeking to enhance cognitive performance or recreational drug use.
Future Directions
There are several potential future directions for research on MPMP. One area of interest is its potential as a treatment for neurological disorders, such as Parkinson's disease and ADHD. Further research is needed to determine the safety and efficacy of this compound for these applications. Additionally, research on the structure-activity relationships of MPMP and other phenylpropenamine compounds may provide insights into the mechanisms underlying their effects on the central nervous system. Finally, studies on the potential for abuse and dependence of MPMP may inform the development of policies and regulations regarding its use in scientific research.
Synthesis Methods
The synthesis of MPMP involves the condensation of 4-methoxyacetophenone and 2-methylphenethylamine in the presence of an acid catalyst. The resulting compound is then purified by recrystallization. This process has been described in detail in several scientific papers, including a 2011 publication in the Journal of Chemical Research.
Scientific Research Applications
MPMP has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a range of effects on the central nervous system, including dopamine release and inhibition of norepinephrine uptake. These effects suggest that MPMP may have potential as a treatment for certain neurological disorders, such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
properties
IUPAC Name |
(E)-1-(4-methoxyphenyl)-3-(2-methylanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-13-5-3-4-6-16(13)18-12-11-17(19)14-7-9-15(20-2)10-8-14/h3-12,18H,1-2H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECFTTGFTXHHKN-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC=CC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N/C=C/C(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2'-[3-(4-bromophenyl)-1,2-propanediyl]bis-1H-benzimidazole](/img/structure/B5014866.png)
![5-[5-(3,5-dimethyl-4-isoxazolyl)-1,2,4-oxadiazol-3-yl]-N-ethyl-6-methyl-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5014876.png)

![N-(1-phenylethyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5014878.png)

![N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5014889.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-(3-chloro-4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5014898.png)


![(4-{1,1-bis[4-(dimethylamino)phenyl]-2,2,2-trifluoroethyl}phenyl)dimethylamine](/img/structure/B5014918.png)
![N-(3,4-dichlorophenyl)-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine](/img/structure/B5014929.png)

![5-chloro-N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5014954.png)
![N-(1-{1-[3-(methylthio)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5014961.png)